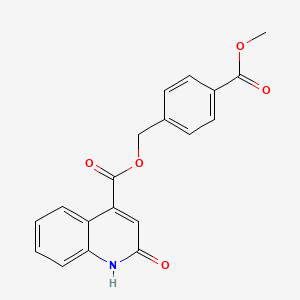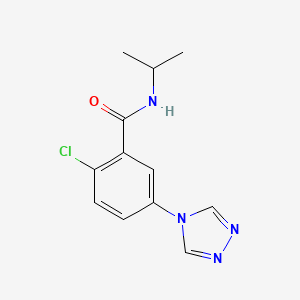![molecular formula C20H13N3O3 B5721631 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an attractive target for research.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate in lab experiments is its unique chemical structure, which makes it an attractive target for research. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. It has also been studied for its potential as an anti-inflammatory agent and as a drug delivery system. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.
Métodos De Síntesis
The synthesis of 4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate involves a multi-step process that requires a high level of expertise in organic chemistry. The initial step involves the reaction of 2-pyridinecarboxylic acid hydrazide with phthalic anhydride in the presence of a catalyst to form 2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]benzoic acid. This intermediate is then reacted with 4-bromophenol in the presence of a dehydrating agent to form this compound.
Aplicaciones Científicas De Investigación
4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate has been extensively studied for its potential applications in various fields of science. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. It has also been studied for its potential as an anti-inflammatory agent and as a drug delivery system.
Propiedades
IUPAC Name |
[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-20(15-6-2-1-3-7-15)25-16-11-9-14(10-12-16)19-22-18(23-26-19)17-8-4-5-13-21-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTSMZKXUMZXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)
![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)

![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)


![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)